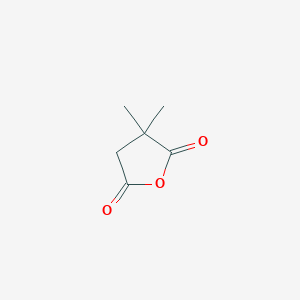
2,2-Dimethylsuccinic anhydride
Cat. No. B094382
Key on ui cas rn:
17347-61-4
M. Wt: 128.13 g/mol
InChI Key: ACJPFLIEHGFXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04399210
Procedure details


50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride were reacted at 140° C. for 3 hours and, after removing acetic acid and acetic anhydride under reduced pressure, the residue was subjected to vacuum distillation to obtain 37 g of 2,2-dimethylsuccinic anhydride.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3](O)=[O:4]>C(OC(=O)C)(=O)C>[CH3:1][C:2]1([CH3:10])[CH2:6][C:7](=[O:9])[O:8][C:3]1=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)(CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removing acetic acid and acetic anhydride under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was subjected to vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(=O)OC(C1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
